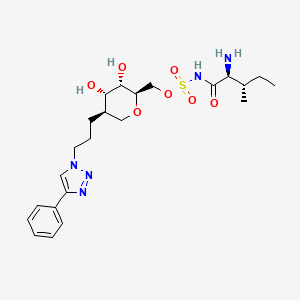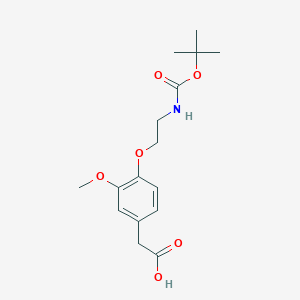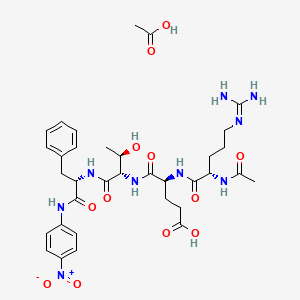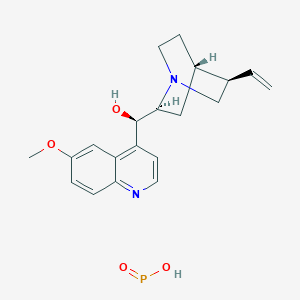![molecular formula C7H7NS B14763158 5H-[1,3]Thiazolo[3,2-a]pyridine CAS No. 275-18-3](/img/structure/B14763158.png)
5H-[1,3]Thiazolo[3,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-[1,3]Thiazolo[3,2-a]pyridine is a heterocyclic compound that features a fused ring system combining thiazole and pyridine ringsThe thiazolopyridine moiety is found in a wide spectrum of biologically active compounds, including those with antibacterial, antifungal, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H-[1,3]Thiazolo[3,2-a]pyridine typically involves multi-component reactions. One efficient method involves the use of cyanoacetohydrazide, acetophenone derivatives, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride in ethanol at reflux conditions. This method utilizes a five-component cascade reaction that includes domino N,S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization sequences .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 5H-[1,3]Thiazolo[3,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted thiazolopyridines with various functional groups.
Applications De Recherche Scientifique
5H-[1,3]Thiazolo[3,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of insecticides and probes for nucleic acids.
Mécanisme D'action
The mechanism of action of 5H-[1,3]Thiazolo[3,2-a]pyridine involves its interaction with various molecular targets. For instance, it has been shown to inhibit beta-amyloid production, making it a potential candidate for Alzheimer’s disease treatment. Additionally, it acts as a potent inhibitor of CDK2-cyclin A, which is crucial in cell cycle regulation . The compound’s ability to interact with multiple pathways highlights its versatility in therapeutic applications.
Comparaison Avec Des Composés Similaires
5H-[1,3]Thiazolo[3,2-a]pyrimidine: Shares a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring.
5H-[1,3]Thiazolo[3,2-a]pyrimidin-5-one: Another related compound with notable biological activities, including anti-inflammatory and antiparkinsonian properties.
Uniqueness: 5H-[1,3]Thiazolo[3,2-a]pyridine stands out due to its broad spectrum of biological activities and its potential as a versatile scaffold for drug development. Its unique combination of thiazole and pyridine rings provides a distinct chemical environment that can be exploited for various therapeutic applications.
Propriétés
Numéro CAS |
275-18-3 |
|---|---|
Formule moléculaire |
C7H7NS |
Poids moléculaire |
137.20 g/mol |
Nom IUPAC |
5H-[1,3]thiazolo[3,2-a]pyridine |
InChI |
InChI=1S/C7H7NS/c1-2-4-8-5-6-9-7(8)3-1/h1-3,5-6H,4H2 |
Clé InChI |
LCNZYCZAIMJYTJ-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=C2N1C=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-](/img/structure/B14763078.png)
![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-bis(4-fluorophenyl)-6-hydroxy-tetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B14763088.png)
![(1R,3S,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B14763109.png)

![Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-](/img/structure/B14763123.png)



![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B14763151.png)



![4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[6-[4-(2-methoxyethyl)piperazin-1-yl]-4-methyl-1H-benzimidazol-2-yl]piperidin-2-one](/img/structure/B14763180.png)
